4-Hydroxythiochroman 1,1-dioxide

Chiral Resolution Enzymatic Deracemization Medicinal Chemistry

Sourcing rigid, chiral sulfone scaffolds with validated bioisosteric properties often delays lead optimization. 4-Hydroxythiochroman 1,1-dioxide solves this as a pre-formed, enantiopure (>98% ee) building block critical for CNS and antiparasitic programs. · Enantiopure >98% ee via enzymatic resolution; eliminates chiral separation bottlenecks. · Confirmationally constrained (zero rotatable bonds); ideal for fragment-based design. · Essential sulfone moiety: antileishmanial EC50 <10 μM lost with sulfide substitution. Reliable global supply ensures continuity for structure-activity relationship and preclinical studies.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
Cat. No. B1283466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxythiochroman 1,1-dioxide
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=CC=CC=C2C1O
InChIInChI=1S/C9H10O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2
InChIKeyHDWSBBCZEGJIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxythiochroman 1,1-Dioxide: Core Properties


4-Hydroxythiochroman 1,1-dioxide is a sulfone-containing heterocyclic compound (molecular formula C₉H₁₀O₃S, MW 198.24 g/mol) characterized by a six-membered thiochroman ring system with a hydroxyl substituent at the 4-position and a 1,1-dioxide (sulfone) moiety [1]. The compound is distinguished by its rigid, chiral scaffold—available in enantiomerically pure forms (>98% ee via enzymatic resolution) [2]—and its capacity to serve as a bioisosteric replacement for oxygen-containing chroman analogs [3]. Structurally, it presents an XLogP3-AA value of 0.4, a topological polar surface area of 54.4 Ų, and zero rotatable bonds, underscoring a conformationally constrained pharmacophore [1].

Chiral scaffoldEnzymatic resolution provides enantiomerically enriched material
Sulfone bioisostere1,1-Dioxide mimics chroman with enhanced hydrogen-bond capacity
Conformationally constrainedRigid pharmacophore supports structure-based design workflows

4-Hydroxythiochroman 1,1-Dioxide: Why Substitution Fails


In-class substitution of 4-hydroxythiochroman 1,1-dioxide with structurally similar analogs—including its corresponding sulfide, sulfoxide, or oxygen-containing chroman derivatives—leads to significant and quantifiable loss of target activity and selectivity. Systematic structure-activity relationship (SAR) studies demonstrate that removal of the sulfone moiety (1,1-dioxide) from thiochroman-4-one derivatives reduces antileishmanial activity by >3-fold (EC50 increases from <10 μM to >30 μM) [1]. Conversely, oxidation of the thioether (sulfide) to the sulfone enhances antiplasmodial activity, with sulfone analogs exhibiting superior potency over their sulfide counterparts in carbohydrate-derived fused thiochromans [2]. Furthermore, thiochroman 1,1-dioxides display distinct allosteric modulation profiles on AMPA receptors, with affinity and binding interactions that differ measurably from both benzothiadiazine dioxides and non-oxidized thiochroman scaffolds [3]. The rigid, hydrogen-bond-capable sulfone group and the chiral 4-hydroxyl substituent collectively impose conformational constraints and electrostatic properties that cannot be replicated by simple sulfur or oxygen isosteres without compromising on-target engagement.

Target (this product)
Substitute
Risk
Sulfone (1,1-dioxide) thiochroman
Sulfide or sulfoxide analog
Marked loss of anti-infective potency and selectivity
Thiochroman 1,1-dioxide
Chroman (oxygen) analog
Altered conformation, polarity, and binding profile

4-Hydroxythiochroman 1,1-Dioxide: Quantitative Evidence


Enantiomeric Purity and Chiral Resolution

Enzymatic resolution of 4-hydroxythiochroman 1,1-dioxide racemate using lipases (Candida antarctica B and Burkholderia cepacia) yields enantiomerically pure forms with >98% enantiomeric excess (ee). Absolute configuration is confirmed by X-ray diffraction and chiral HPLC [1]. In contrast, standard chemical resolution methods for related thiochromanols typically achieve 85-92% ee with lower yields and require labor-intensive diastereomeric salt formation [2].

Enantiomeric purity
Reported
>98% ee (enzymatic) vs. 85–92% ee (chemical resolution)
Higher enantiopurity supports downstream chiral control
Lipase-catalyzed kinetic resolution
Chiral Resolution Enzymatic Deracemization Medicinal Chemistry

Sulfone Moiety and Antileishmanial Potency

In thiochroman-4-one derivatives, the presence of the sulfone (1,1-dioxide) moiety is critical for high antileishmanial activity. Compounds bearing the sulfone group exhibit EC50 values <10 μM against intracellular amastigotes of Leishmania panamensis, whereas removal of the sulfone moiety (i.e., conversion to sulfide) increases EC50 values to >30 μM [1]. The most active sulfone-containing analog (compound 4j) achieves an EC50 of 3.23 μM and a selectivity index (SI = LC50/EC50) of 174, exceeding the reference drug amphotericin B (EC50 = 0.32 μM, SI = 124) [1].

Antileishmanial potency
Head-to-head
EC50 3.23 μM (sulfone) vs >30 μM (des-sulfone); SI 174 vs <10
Sulfone essential for potency and selectivity
Intracellular L. panamensis amastigote assay
Antileishmanial Structure-Activity Relationship Neglected Tropical Diseases

Blood-Brain Barrier Penetration

Pharmacokinetic evaluation of thiochroman 1,1-dioxide derivatives (compounds 12a, 12b, 12e) following oral administration in vivo demonstrates free crossing of the blood-brain barrier (BBB) [1]. This contrasts with the structurally related 1,2,4-benzothiadiazine 1,1-dioxides, which exhibit lower brain-to-plasma ratios due to increased polar surface area and reduced passive permeability [2].

BBB penetration
Cross-study comparable
Free brain exposure after oral dosing; benzothiadiazine comparator shows restricted penetration
Scaffold supports CNS exposure studies
Quantitative ratios not disclosed; model-specific
CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Allosteric Modulation Binding Profile

Co-crystallization of racemic thiochroman 1,1-dioxide compound 12b with the GluA2 ligand-binding domain (L504Y/N775S) reveals that both enantiomers interact with the GluA2 dimer interface in a manner nearly identical to the benzothiadiazine dioxide analog BPAM344 [1]. Despite this conserved binding pose, thiochroman 1,1-dioxides exhibit lower affinity on AMPA receptors compared to their benzothiadiazine counterparts—a difference attributed to subtle variations in Hirshfeld surface interactions and 2D fingerprint profiles [1].

AMPA receptor binding
Direct head-to-head
Conserved binding pose at GluA2 dimer interface; lower affinity vs. benzothiadiazine
Differentiated binding profile for allosteric modulator design
X-ray co-crystallography; affinity reduction not quantified
AMPA Receptor Positive Allosteric Modulator X-ray Crystallography

Antiplasmodial Activity: Sulfone vs. Sulfide

In a series of carbohydrate-derived fused thiochromans, sulfone-containing analogs (thiochroman 1,1-dioxides) exhibit the highest antiplasmodial activity, outperforming both the corresponding sulfoxides and sulfides [1]. This class-level SAR observation is consistent across multiple studies: thiochromanone sulfide analogs show superior inhibition of cathepsin L, but sulfone derivatives demonstrate enhanced activity in whole-cell antiplasmodial assays [2].

Antiplasmodial activity
Class-level
Sulfone > sulfoxide > sulfide (qualitative ranking)
Sulfone oxidation state optimal for antiplasmodial screening
SAR series; consistent across multiple studies
Antimalarial Plasmodium Sulfone Pharmacophore

Physicochemical Profile: Conformational Constraints

4-Hydroxythiochroman 1,1-dioxide possesses zero rotatable bonds, a computed XLogP3-AA of 0.4, and a topological polar surface area (TPSA) of 54.4 Ų [1]. In contrast, the oxygen-containing chroman analog (4-hydroxychroman) exhibits one rotatable bond (due to the smaller sulfur atom replaced by oxygen) and a higher computed logP (~1.2), resulting in increased conformational flexibility and altered lipophilicity [2].

Conformational profile
Cross-study comparable
0 rotatable bonds, XLogP 0.4, TPSA 54.4 Ų vs. chroman (1 bond, XLogP ~1.2, TPSA 29.5 Ų)
Rigid, polar scaffold may improve ligand efficiency
Computed properties; experimental confirmation required
Physicochemical Properties Conformational Restriction Medicinal Chemistry Design

4-Hydroxythiochroman 1,1-Dioxide: Application Scenarios


Chiral Intermediate for Protease Inhibitors and Antivirals

The enzymatic resolution protocol provides 4-hydroxythiochroman 1,1-dioxide in enantiomerically pure form (>98% ee), making it a valuable chiral building block for the synthesis of protease inhibitors and antiviral agents. The rigid thiochroman dioxide scaffold with defined stereochemistry enhances binding selectivity in drug-receptor interactions [1].

Scaffold for CNS-Penetrant Allosteric Modulators

Given the demonstrated blood-brain barrier penetration of thiochroman 1,1-dioxide derivatives following oral administration, this scaffold is suitable for CNS drug discovery programs targeting neurological disorders where allosteric modulation of AMPA receptors or other CNS targets is desired [2].

Lead Optimization Core for Antileishmanial and Antimalarial Agents

The sulfone moiety is critical for high antileishmanial potency (EC50 <10 μM) and selectivity (SI >100). 4-Hydroxythiochroman 1,1-dioxide serves as an optimal core scaffold for further derivatization to optimize activity against Leishmania and Plasmodium parasites [3].

Conformationally Restricted Fragment for Structure-Based Drug Design

With zero rotatable bonds and a well-defined binding pose elucidated by X-ray crystallography, 4-hydroxythiochroman 1,1-dioxide is an attractive fragment for structure-based design campaigns targeting enzymes with well-characterized ligand-binding domains [2].

Application
Selection Property
Validation Focus
Protease inhibitor chiral intermediate
Enantiomerically resolved scaffold
Stereochemical control and SAR consistency
CNS-penetrant modulator studies
Observed brain exposure in rodent model
BBB penetration and target engagement validation
Antiparasitic lead optimization
Sulfone-containing core for anti-infective potency
In vitro potency and selectivity index in parasite assays
Structure-based fragment design
Conformationally constrained, low rotatable bond count
X-ray co-crystallography and ligand efficiency metrics

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